molecular formula C9H12N2O B1354789 2-(1H-imidazol-1-ylmethyl)cyclopentanone CAS No. 116802-67-6

2-(1H-imidazol-1-ylmethyl)cyclopentanone

Cat. No. B1354789
Key on ui cas rn: 116802-67-6
M. Wt: 164.2 g/mol
InChI Key: CICLEAQGTCBUDR-UHFFFAOYSA-N
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Patent
US05010206

Procedure details

In an oil bath, 3.5603 g of 2-(lH-imidazol-1-ylmethyl)cyclopentanone ethyleneketal (IV) and 17.8 ml of 2N hydrochloric acid added thereto were stirred at 60° C. for 5 hours. The resultant reaction solution was left cooling. Then, it was neutralized with an aqueous 1N potassium hydroxide solution and extracted with methylene chloride, to obtain an organic layer. This organic layer was washed with water, dried over anhydrous sodium sulfate, and evaporated under a reduced pressure.
Name
2-(lH-imidazol-1-ylmethyl)cyclopentanone ethyleneketal
Quantity
3.5603 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:8][CH2:7][CH2:6][CH:5]2[CH2:9][N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)[O:3]C1.Cl.[OH-].[K+]>>[N:10]1([CH2:9][CH:5]2[CH2:6][CH2:7][CH2:8][C:4]2=[O:3])[CH:14]=[CH:13][N:12]=[CH:11]1 |f:2.3|

Inputs

Step One
Name
2-(lH-imidazol-1-ylmethyl)cyclopentanone ethyleneketal
Quantity
3.5603 g
Type
reactant
Smiles
C1COC2(C(CCC2)CN2C=NC=C2)O1
Name
Quantity
17.8 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
thereto were stirred at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
WAIT
Type
WAIT
Details
was left
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
to obtain an organic layer
WASH
Type
WASH
Details
This organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N1(C=NC=C1)CC1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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